molecular formula C16H15N5O B2576320 1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 951597-66-3

1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2576320
CAS No.: 951597-66-3
M. Wt: 293.33
InChI Key: NNCGHWFGTZMGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 4-methylphenyl group at the 1-position and a carboxamide moiety at the 4-position. The carboxamide nitrogen is further linked to a pyridin-2-ylmethyl group. The compound’s synthesis typically involves cycloaddition reactions or carboxamide coupling, as seen in related triazole derivatives .

Properties

IUPAC Name

1-(4-methylphenyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-12-5-7-14(8-6-12)21-11-15(19-20-21)16(22)18-10-13-4-2-3-9-17-13/h2-9,11H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCGHWFGTZMGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and advanced catalytic systems.

Chemical Reactions Analysis

1-(4-Methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the triazole ring, the pyridine moiety, or the carboxamide group.

Scientific Research Applications

1-(4-Methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the areas of antimicrobial and anticancer therapies.

    Industry: The compound is used in material science for the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and reported biological activities:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Biological Activity/Notes Reference ID
1-(4-Methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (Target Compound) R1: 4-methylphenyl; R2: pyridin-2-ylmethyl 328.35 Not explicitly reported; structural focus
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide R1: 4-methylphenyl; R2: 2,5-dichlorophenyl 377.23 Antiproliferative (renal cancer RXF 393 cells)
Rufinamide (1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) R1: 2-fluorobenzyl 238.23 Antiepileptic; approved drug
1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (Polymorph) R1: 2,6-difluorobenzyl 256.22 Antiepileptic candidate; polymorph studied
N-[(2-Chlorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide R1: 4-methylphenyl; R2: 2-chlorobenzyl 326.78 Structural analog; halogen interaction focus
5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide R1: 4-bromophenyl; R2: H (5-amino) 281.09 Anticancer (specific cell lines)

Structural and Functional Differences

  • Aromatic Substitutions: The target compound’s 4-methylphenyl group enhances lipophilicity compared to fluorinated analogs (e.g., Rufinamide, ). However, fluorinated derivatives (e.g., 2,6-difluorobenzyl in ) exhibit improved metabolic stability due to fluorine’s electron-withdrawing effects.
  • Amino vs. Methyl Modifications: 5-Amino-substituted triazoles (e.g., ) demonstrate heightened antiproliferative activity, likely due to hydrogen-bonding interactions with biological targets. The absence of this group in the target compound suggests divergent therapeutic applications.
  • Halogen Effects :

    • Chlorine or bromine substituents (e.g., ) may facilitate halogen bonding with target proteins, a feature absent in the methyl- or fluorine-containing analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.